H-Glu(Glu(Glu-OH)-OH)-OH

概要

説明

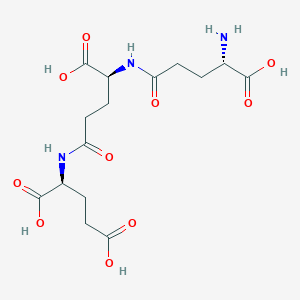

The compound H-Glu(Glu(Glu-OH)-OH)-OH is a tripeptide consisting of three glutamic acid residues Glutamic acid is an amino acid that plays a crucial role in various biochemical processes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(Glu(Glu-OH)-OH)-OH typically involves the stepwise coupling of glutamic acid residues. The process begins with the protection of the amino and carboxyl groups of glutamic acid to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.

Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl (Boc) in the presence of a base such as triethylamine. The carboxyl group is protected using benzyl (Bn) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Coupling Reaction: The protected glutamic acid residues are then coupled using a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: After the coupling reaction, the protecting groups are removed using appropriate reagents. For example, the Boc group can be removed using trifluoroacetic acid (TFA), and the Bn group can be removed using hydrogenation with palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

化学反応の分析

Types of Reactions

H-Glu(Glu(Glu-OH)-OH)-OH: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glutamic acid derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include various glutamic acid derivatives, alcohols, and substituted peptides.

科学的研究の応用

H-Glu(Glu(Glu-OH)-OH)-OH: has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: The compound is studied for its role in neurotransmission and as a precursor for the synthesis of other biologically active molecules.

Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of neurological disorders.

Industry: The compound is used in the production of biodegradable polymers and as a stabilizer in various formulations.

作用機序

The mechanism of action of H-Glu(Glu(Glu-OH)-OH)-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter by binding to glutamate receptors, leading to the activation of signaling pathways involved in synaptic transmission and plasticity. The compound can also participate in metabolic pathways, serving as a precursor for the synthesis of other amino acids and bioactive molecules.

類似化合物との比較

H-Glu(Glu(Glu-OH)-OH)-OH: is unique due to its tripeptide structure consisting of three glutamic acid residues. Similar compounds include:

H-Glu(Glu-OH)-OH: A dipeptide with two glutamic acid residues.

H-Glu-OH: A single glutamic acid residue.

H-Glu(Glu(Glu(Glu-OH)-OH)-OH)-OH: A tetrapeptide with four glutamic acid residues.

The uniqueness of This compound lies in its specific sequence and the potential for forming stable structures and interactions in biological systems.

生物活性

H-Glu(Glu(Glu-OH)-OH) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This compound, a derivative of glutamic acid, exhibits various biochemical properties that may influence physiological processes.

- Molecular Formula : C₁₅H₂₃N₃O₁₀

- Molecular Weight : 405.36 g/mol

- Purity : 96.7% (HPLC)

- Storage Conditions : Should be stored in a freezer at or below -20 °C.

The biological activity of H-Glu(Glu(Glu-OH)-OH) is primarily attributed to its role as a peptide that can influence neurotransmitter activity and metabolic processes. Glutamic acid, the core component, is crucial in neurotransmission and has been implicated in various neurological functions.

Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the brain, playing a vital role in synaptic plasticity and cognitive functions such as learning and memory. The presence of multiple glutamic acid residues in H-Glu(Glu(Glu-OH)-OH) suggests enhanced interactions with glutamate receptors, potentially modulating synaptic transmission and neuroplasticity.

Vasodilation

Research indicates that certain glutamyl peptides can increase the release of vasodilatory substances like prostaglandin I₂ (PGI₂) and nitric oxide (NO) . These substances are essential for regulating blood flow and vascular health. The vasodilatory effects may also contribute to improved circulation and nutrient delivery in tissues.

Case Study: Kokumi Peptides

A significant body of research has focused on the kokumi taste properties of glutamyl peptides, including H-Glu(Glu(Glu-OH)-OH). These peptides have been shown to enhance flavor perception in food products, particularly aged cheeses . The kokumi taste is associated with a sensation of richness and depth, which could be beneficial in food technology applications.

Research Findings

- Bone-Seeking Properties : Studies on related compounds have demonstrated that oligo-acidic amino acids possess bone-seeking properties, suggesting potential applications in radiopharmaceuticals for bone imaging .

- Kidney Accumulation : Investigations into the biodistribution of glutamate-containing peptides revealed varying levels of accumulation in kidneys, which could inform dosing strategies for therapeutic applications .

- Impact on Metabolism : Research indicates that glutamate plays a crucial role in energy metabolism within the brain, influencing pathways related to glucose oxidation and neuronal activity . This suggests that H-Glu(Glu(Glu-OH)-OH) could have implications for metabolic disorders.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(13(23)24)1-4-10(19)17-8(14(25)26)2-5-11(20)18-9(15(27)28)3-6-12(21)22/h7-9H,1-6,16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMYLTCOWSWSJC-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。